ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate

Description

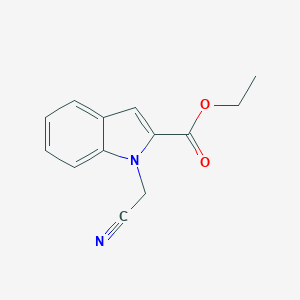

Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate (CAS: 796069-31-3) is an indole derivative with a cyanomethyl group at the 1-position and an ethyl ester at the 2-position (Fig. 1). Its molecular formula is C₁₃H₁₂N₂O₂, and it serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Indole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and kinase-inhibitory activities .

Properties

IUPAC Name |

ethyl 1-(cyanomethyl)indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-9-10-5-3-4-6-11(10)15(12)8-7-14/h3-6,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORDUBSKEZATIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351907 | |

| Record name | ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126718-04-5 | |

| Record name | ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, ethyl indole-2-carboxylate is deprotonated using a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C. Cyanomethylation is achieved by adding chloroacetonitrile (1.2–1.5 equiv) and stirring at room temperature for 12–24 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography yields the target compound in 60–75% purity.

Key Challenges :

-

Competing C-3 alkylation due to the ambident nucleophilicity of indole.

-

Hydrolysis of the nitrile group under strongly basic conditions.

Photoredox-Catalyzed Cyanomethylation

Recent advances in photoredox catalysis enable regioselective cyanomethylation under mild conditions. This method avoids strong bases and leverages visible-light activation.

Mechanism and Catalytic System

As detailed in photoredox studies, bromoacetonitrile undergoes single-electron transfer (SET) with an iridium-based photocatalyst (e.g., [Ir(dmppy)₂(dtbbpy)]⁺) under blue LED light. The generated acetonitrile radical couples with the indole’s nitrogen, followed by oxidation to regenerate the catalyst. This method achieves 40–72% yields for unprotected indoles and up to 85% for 3-substituted analogs.

Advantages :

-

Tolerance for unprotected indoles.

-

Reduced byproduct formation compared to classical alkylation.

Multi-Step Synthesis from Indole-2-Carboxylic Acid

A convergent approach involves synthesizing the indole-2-carboxylate scaffold before introducing the cyanomethyl group.

Esterification of Indole-2-Carboxylic Acid

Indole-2-carboxylic acid is esterified using thionyl chloride (SOCl₂) and ethanol. The acyl chloride intermediate reacts with ethanol to form ethyl indole-2-carboxylate in 90–94% yield.

Reaction Protocol :

Subsequent N-Cyanomethylation

The ethyl ester undergoes N-alkylation as described in Section 1.1, achieving an overall yield of 55–65%.

Alternative Pathways via Nitrotoluene Condensation

A patent-pending method synthesizes indole-2-carboxylic acid from nitrotoluene and diethyl oxalate, followed by esterification and alkylation.

Key Steps:

-

Condensation : Nitrotoluene reacts with diethyl oxalate in ethanol using ferrous hydroxide as a catalyst.

-

Reduction : Hydrazine hydrate reduces intermediates to indole-2-carboxylic acid (28–35% yield).

-

Esterification and Alkylation : As in Sections 3.1 and 3.2.

Comparative Analysis of Synthetic Routes

Reaction Optimization Strategies

Solvent and Base Selection

-

DMF vs THF : DMF enhances solubility of intermediates but may degrade nitriles; THF offers milder conditions.

-

Alternative Bases : Potassium carbonate (K₂CO₃) in acetone reduces hydrolysis risk compared to NaH.

Catalytic Enhancements

-

Ligand Design : Bulky ligands on iridium photocatalysts (e.g., dtbbpy) improve stability and reduce radical adduct formation.

-

Microwave Assistance : Reduces reaction time for esterification from 12 hours to 2 hours.

Scalability and Industrial Considerations

The photoredox method, while efficient, faces scalability challenges due to light penetration limits in large batches. Classical alkylation remains preferred for kilogram-scale production, albeit with stringent pH control to minimize nitrile hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the nitrile group to an amine.

Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives such as 1-(cyanomethyl)-1H-indole-2-carboxylic acid.

Reduction: Formation of 1-(aminomethyl)-1H-indole-2-carboxylate or 1-(cyanomethyl)-1H-indole-2-methanol.

Substitution: Formation of 3-substituted indole derivatives.

Scientific Research Applications

Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: Utilized in the production of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with biological receptors, enzymes, or nucleic acids, leading to modulation of their activity. The cyanomethyl and ester groups can influence the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

Ethyl 1-((3-Phenylisoxazol-5-yl)methyl)-1H-Indole-2-Carboxylate (8a)

- Structure : Features a 3-phenylisoxazole substituent at the 1-position.

- Synthesis : Prepared via copper(I)-catalyzed click chemistry between aryl hydroxamoyl chloride and an indole-alkyne .

- Properties : X-ray crystallography confirmed a planar isoxazole ring and hydrogen-bonded dimeric packing . Despite structural complexity, it exhibited weak antibacterial and anticancer activity .

- Comparison: The bulkier isoxazole group may reduce membrane permeability compared to the cyanomethyl substituent, which is smaller and more polar .

Ethyl 1-Benzyl-1H-Indole-2-Carboxylate Derivatives

- Example : Ethyl 1-benzyl-5-methyl-1H-indole-2-carboxylate (6a) .

- Synthesis : Alkylation of ethyl indole-2-carboxylate with benzyl bromide using NaH .

- Properties: Increased lipophilicity due to the benzyl group enhances passive diffusion across biological membranes. No biological data provided, but similar compounds are explored as kinase inhibitors .

Methyl 1-(4-Chlorobenzyl)-1H-Indole-2-Carboxylate (14)

- Structure : Contains a 4-chlorobenzyl group at the 1-position .

- Synthesis : Alkylation with 1-(bromomethyl)-4-chlorobenzene in DMF .

- Properties : The electron-withdrawing chlorine atom may stabilize the molecule via resonance and inductive effects.

- Comparison: The chloro substituent could enhance electrophilic reactivity compared to the cyanomethyl group, which is electron-deficient due to the nitrile moiety .

Substituent Variations at the 5-Position

Ethyl 5-Chloro-1H-Indole-2-Carboxylate Derivatives

- Example: Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate (3a) .

- Synthesis : Functionalization at the 5-position via substitution reactions.

- Properties : Chlorine at the 5-position enhances antiproliferative activity against cancer cells by targeting EGFR/BRAF pathways .

- Comparison : The 5-chloro substituent introduces site-specific bioactivity, unlike the unsubstituted indole core of the target compound .

Ester Group Modifications

Ethyl vs. Methyl Esters

- Example : Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate .

- Properties : Methyl esters hydrolyze faster than ethyl esters due to lower steric hindrance, affecting metabolic stability.

- Comparison : The ethyl ester in the target compound may confer slower hydrolysis, prolonging its half-life in vivo .

Structural and Functional Analysis Table

Biological Activity

Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate (CAS Number: 126718-04-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H12N2O2

- Molecular Weight : 232.25 g/mol

- Linear Formula : C13H12N2O2

This compound features an indole ring system, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with cyanomethylation agents. Various synthetic routes have been explored, often leading to modifications that enhance biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains. For instance, it has been shown to have minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4.0 | Moderate |

| Escherichia coli | 8.0 | Moderate |

| Pseudomonas aeruginosa | 16.0 | Low |

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Anti-Cancer Properties

Research has highlighted the potential anti-cancer effects of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the activation of apoptotic pathways, as evidenced by increased levels of caspases in treated cells.

Case Study 1: Antibacterial Evaluation

A study conducted by researchers aimed at evaluating the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The results showed that the compound exhibited a synergistic effect when combined with traditional antibiotics, enhancing their efficacy and reducing resistance development.

Case Study 2: Anti-Cancer Activity

In another investigation, this compound was tested against a panel of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values of 12 µM and 15 µM respectively, indicating its potential as a therapeutic agent in oncology.

The biological activity of this compound is attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in cellular proliferation and survival pathways, thereby exerting its anti-cancer effects.

Q & A

Q. What are the standard synthetic routes for ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves two steps:

Esterification : React 1H-indole-2-carboxylic acid with ethanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux to form ethyl 1H-indole-2-carboxylate. This step achieves yields >90% .

Alkylation : Treat the ester with cyanomethyl bromide (or a cyanomethylating agent) using sodium hydride (NaH) in dry DMF under inert gas (N₂/Ar). NaH deprotonates the indole nitrogen, enabling nucleophilic substitution. Key optimization factors:

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns. For example:

- IR Spectroscopy : Detect functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, ester C=O at ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 244.0845 for C₁₃H₁₂N₂O₂) .

Advanced Research Questions

Q. How do hydrogen bonding patterns in the crystal structure inform supramolecular assembly design?

Methodological Answer: The compound forms centrosymmetric dimers via N–H···O hydrogen bonds between the indole N–H and ester carbonyl oxygen (N···O distance: ~2.8–2.9 Å). These interactions create an R₂²(10) graph-set motif, stabilizing the lattice . Researchers can exploit this motif to design co-crystals or metal-organic frameworks (MOFs) by substituting the ester or cyanomethyl group with hydrogen-bond acceptors (e.g., pyridyl). Use SHELX software (SHELXL-2018) for structure refinement and Mercury for visualization .

Q. How can contradictions in reaction yields during derivative synthesis be resolved?

Methodological Answer: Discrepancies often arise from:

- Base selection : NaH (strong base) may cause side reactions (e.g., over-alkylation) compared to milder bases like K₂CO₃.

- Solvent polarity : DMF enhances nucleophilicity but may trap intermediates; switching to THF could improve selectivity .

- Workup protocols : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization affects purity and yield.

Case Study : Ethyl 1-(prop-2-yn-1-yl) derivatives show 94% yield with NaH/DMF vs. 80.7% with alternative bases .

Q. What strategies optimize crystallization to achieve X-ray quality crystals?

Methodological Answer:

- Solvent selection : Slow evaporation of methanol or ethanol induces ordered packing. Avoid DMSO (high viscosity).

- Temperature gradient : Crystallize at 4°C to slow nucleation.

- Seeding : Introduce microcrystals from prior batches to control polymorphism.

The compound’s planar indole core promotes π-stacking, while the cyanomethyl group introduces steric effects. Crystallographic data (space group P2₁/c, Z = 4) can guide derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.